molecular formula C22H20FN7O B3411622 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine CAS No. 920389-87-3

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine

Cat. No.: B3411622
CAS No.: 920389-87-3
M. Wt: 417.4 g/mol
InChI Key: HLIPNXVCOAINPM-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine is a complex heterocyclic compound that has garnered attention in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of this compound, also known as F2865-1287, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .

Mode of Action

F2865-1287 acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This leads to a reduction in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis or programmed cell death .

Pharmacokinetics

F2865-1287 is a prodrug of alvocidib, a potent CDK2 inhibitor . As a prodrug, F2865-1287 is metabolized in vivo to produce the active compound, alvocidib . It has high oral bioavailability, which allows for efficient systemic delivery .

Result of Action

The inhibition of CDK2 by F2865-1287 leads to significant anti-tumor activity . It has been shown to have superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within these cells .

Action Environment

The efficacy and stability of F2865-1287 can be influenced by various environmental factors. For instance, the pH level can affect the solubility of the compound . F2865-1287 is highly soluble over a broader pH range compared to alvocidib, which enhances its oral bioavailability .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2, which leads to alterations in cell cycle progression and the induction of apoptosis within HCT cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the compound’s effects may change due to factors such as stability and degradation . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models . Specific information on threshold effects or toxic or adverse effects at high doses is not currently available in the literature.

Metabolic Pathways

The compound is likely involved in various metabolic pathways due to its interactions with enzymes and cofactors . Specific information on the metabolic pathways it is involved in, or its effects on metabolic flux or metabolite levels, is not currently available in the literature.

Transport and Distribution

The compound is likely transported and distributed within cells and tissues through interactions with various transporters or binding proteins . Specific information on its localization or accumulation is not currently available in the literature.

Preparation Methods

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIPNXVCOAINPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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